7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a 7-methoxy-substituted quinazolinone core linked to a piperidin-4-ylmethyl group functionalized with a 2-phenyl-1,2,3-triazole-4-carbonyl moiety. Key features include:
- Quinazolinone core: Known for diverse bioactivities, including anti-inflammatory, antimicrobial, and AChE inhibition .
- 7-Methoxy group: Enhances solubility and modulates pharmacokinetics .
- Triazole-piperidine-carbonyl substituent: Facilitates hydrogen bonding with AChE active sites, mimicking donepezil-like interactions .
Properties
IUPAC Name |
7-methoxy-3-[[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-33-19-7-8-20-21(13-19)25-16-29(23(20)31)15-17-9-11-28(12-10-17)24(32)22-14-26-30(27-22)18-5-3-2-4-6-18/h2-8,13-14,16-17H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURYWQDAHMSZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a novel compound that has garnered attention due to its potential biological activities. This compound integrates a quinazolinone core with a triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a methoxy group, a quinazolinone ring, and a piperidine linked to a phenyltriazole, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and quinazolinone frameworks. The following table summarizes key findings from various studies regarding the anticancer efficacy of similar compounds.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | MCF-7 (breast cancer) | 1.1 | Induces apoptosis through TS inhibition |
| Compound B (triazole derivative) | HCT116 (colon cancer) | 0.43 | Inhibits proliferation and migration |
| Compound C (quinazolinone derivative) | HepG2 (liver cancer) | 2.6 | Targets EGFR signaling pathway |
Case Studies
- Antiproliferative Activity : A study demonstrated that compounds similar to the target molecule exhibited significant antiproliferative effects against various tumor cell lines, including MCF-7 and HCT116, with IC50 values indicating strong potency compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed that these compounds can effectively bind to key proteins involved in cancer progression, such as EGFR and thymidylate synthase (TS), leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The antimicrobial properties of triazole-containing compounds have also been investigated. The following table summarizes findings related to antimicrobial efficacy.
| Compound | Pathogen Tested | Zone of Inhibition (mm) | Mechanism |
|---|---|---|---|
| Compound D (related structure) | E. coli | 15 | Disrupts cell membrane integrity |
| Compound E (triazole hybrid) | S. aureus | 18 | Inhibits bacterial protein synthesis |
Research Findings
A recent publication reported that certain triazole derivatives showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of cellular functions by inhibiting essential enzymes involved in bacterial metabolism .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant antitumor properties . The incorporation of the 1,2,3-triazole moiety enhances the compound's interaction with biological targets, contributing to its anticancer efficacy.
Structure-Activity Relationship (SAR)
The structural components of the compound play a pivotal role in its biological activity. The triazole ring is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the piperidine moiety further enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for drug development .
Synthesis and Derivatives
The synthesis of this compound involves a multi-step process that typically includes:
- Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form the triazole ring efficiently.
- Piperidine Functionalization : Modifying the piperidine structure to optimize interaction with target proteins.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cycloaddition | Azide + Alkyne | 85 |
| 2 | Alkylation | Piperidine Derivative | 70 |
| 3 | Coupling | Quinazoline precursor | 75 |
Case Study 1: In Vitro Evaluation
In vitro studies on various cancer cell lines (e.g., MCF-7, HCT116) demonstrated that the compound exhibits potent antiproliferative activity with IC50 values significantly lower than those of existing chemotherapeutics .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound not only inhibits cell migration but also alters the expression levels of key proteins involved in epithelial-mesenchymal transition (EMT), suggesting a dual role in both inhibiting proliferation and preventing metastasis .
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacological and Pharmacokinetic Insights
- AChE Inhibition: The target compound’s triazole-piperidine group enables dual hydrogen bonding with AChE residues (TYR A:124, PHE A:295), akin to donepezil . This contrasts with bromo-substituted quinazolinones (), which lack AChE affinity due to bulky substituents.
- BBB Permeability: While earlier data suggested "poor BBB permeability" for some quinazolinones , recent studies indicate moderate CNS permeability for derivatives optimized with small, polar groups (e.g., methoxy) . The target compound’s 7-methoxy group may enhance CNS penetration compared to brominated analogues .
- However, the target compound’s triazole moiety may reduce oxidative metabolism compared to thiophene-containing analogues () .
Q & A
Q. What synthetic routes are recommended for preparing 7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperidine Functionalization : React piperidine derivatives with 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride under basic conditions (e.g., cesium carbonate in dimethylformamide (DMF)) to form the acylpiperidine intermediate .
Quinazolinone Core Assembly : Couple the intermediate with a 7-methoxy-substituted quinazolinone precursor via nucleophilic substitution or alkylation. Ethanol or acetonitrile is often used as a solvent, with heating (60–80°C) to drive the reaction .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from methanol to achieve >95% purity.
Q. Key Reaction Parameters
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Cs₂CO₃ | RT | 65–75 |
| 2 | Ethanol | None | 60–80°C | 50–60 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at C7, piperidine-triazole linkage). For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm in CDCl₃ .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₅H₂₅N₅O₃; theoretical m/z 455.19) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up this compound?
Methodological Answer: Yield optimization requires:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for acylpiperidine formation vs. ethanol for coupling. DMF improves solubility but may require post-reaction dilution to precipitate impurities .
- Catalyst Tuning : Replace Cs₂CO₃ with milder bases (e.g., K₂CO₃) to reduce side reactions during triazole coupling .
- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV detection to track intermediate formation and minimize over-reaction .
- DOE (Design of Experiments) : Apply factorial design to test temperature (40–100°C), stoichiometry (1:1–1:1.2), and reaction time (6–24 hrs) .
Q. Example DOE Table
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 70 |
| Molar Ratio | 1:1 | 1:1.2 | 1:1.1 |
| Time (hrs) | 12 | 18 | 15 |
Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?
Methodological Answer: Contradictions may arise from:
- Assay Variability : Validate results across multiple cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) .
- Structural Isomerism : Use X-ray crystallography or NOESY NMR to confirm the absence of stereochemical impurities affecting activity .
- Target Selectivity : Perform kinase profiling or bacterial efflux pump inhibition assays to identify primary vs. off-target effects .
Case Study : A derivative with a 4-methoxyphenyl group showed 10× higher anticancer activity (IC₅₀ = 2.1 µM) than antimicrobial activity (MIC = 25 µg/mL), suggesting target-specific mechanisms .
Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or bacterial enzymes. The triazole ring often forms π-π interactions with aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-quinazolinone core in binding pockets .
- QSAR Modeling : Develop models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict IC₅₀ values .
Q. Example Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | Triazole-Lys721 |
| DNA Gyrase | -7.8 | Quinazolinone-Asn46 |
Q. How can metabolic stability be improved for in vivo studies?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the methoxy position to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the triazole carbonyl as an ester (e.g., acetyloxypropyl) for enhanced plasma stability .
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
